molecular formula C10H6FNO B6283631 8-fluoroquinoline-5-carbaldehyde CAS No. 1936339-14-8

8-fluoroquinoline-5-carbaldehyde

Cat. No.: B6283631
CAS No.: 1936339-14-8
M. Wt: 175.16 g/mol
InChI Key: YICDNURHRFKJIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Fluoroquinoline-5-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehydes are synthesized and the chlorine atom is replaced with various nucleophiles . Another method includes direct fluorination of quinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinoline-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-fluoroquinoline-5-carbaldehyde involves its interaction with molecular targets such as enzymes. For instance, it can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. This inhibition leads to the stabilization of DNA strand breaks, ultimately blocking DNA synthesis and causing cell death .

Comparison with Similar Compounds

Uniqueness: 8-Fluoroquinoline-5-carbaldehyde is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and advanced materials .

Biological Activity

8-Fluoroquinoline-5-carbaldehyde is a fluorinated derivative of quinoline, which has garnered attention due to its enhanced biological activity attributed to the presence of the fluorine atom. This compound is studied for its potential applications in various fields, including medicinal chemistry, where it shows promise as an antibacterial and antiviral agent.

  • CAS Number : 1936339-14-8
  • Molecular Formula : C10H6FNO
  • Molecular Weight : 175.16 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95%

The biological activity of this compound primarily stems from its ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication in bacteria. The inhibition leads to stabilization of DNA strand breaks, effectively blocking DNA synthesis and resulting in bacterial cell death .

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it was tested against various pathogenic strains, including Staphylococcus aureus and Klebsiella pneumoniae, demonstrating a minimum inhibitory concentration (MIC) as low as 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics in some cases .

Antiviral and Anticancer Properties

Beyond antibacterial activity, this compound has been investigated for its antiviral properties and potential anticancer applications. It has shown effectiveness in inhibiting viral replication and inducing apoptosis in cancer cell lines, making it a candidate for further development in treating viral infections and cancer .

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of this compound against resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential role in combating antibiotic resistance .
  • Cell Toxicity Assessment : In toxicity studies involving HeLa cells (cervical cancer cells), the compound showed no significant toxicity at concentrations up to 200 µM, indicating a favorable safety profile for further exploration in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameAntibacterial ActivityAntiviral ActivityAnticancer Activity
This compound HighModerateModerate
Ciprofloxacin (Standard) ModerateLowLow
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline ModerateHighHigh

Properties

CAS No.

1936339-14-8

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

8-fluoroquinoline-5-carbaldehyde

InChI

InChI=1S/C10H6FNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-6H

InChI Key

YICDNURHRFKJIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)C=O

Purity

95

Origin of Product

United States

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